2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide
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Overview
Description
2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is a thiourea derivative known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzamide group and a pyridine ring, both substituted with chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone. The resulting intermediate is then reacted with 2-chloropyridine-3-amine to form the final product . The reaction conditions often include maintaining the reaction mixture at a specific temperature and using solvents like acetone to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. As a thiourea derivative, it can form chelates with transition metals, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide: A similar thiourea derivative with a different substitution pattern on the pyridine ring.
N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide: A compound lacking the chlorine atom on the benzamide group.
Uniqueness
2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine atoms on both the benzamide and pyridine rings enhances its potential for forming metal complexes and interacting with biological targets .
Properties
IUPAC Name |
2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-9-5-2-1-4-8(9)12(19)18-13(20)17-10-6-3-7-16-11(10)15/h1-7H,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWVXGDBBGUXCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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